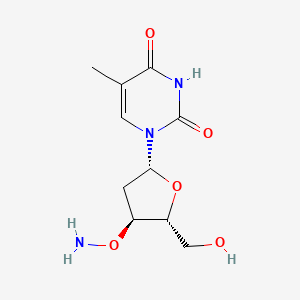

3'-o-Aminothymidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-5-3-13(10(16)12-9(5)15)8-2-6(18-11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNVTCDSMIGOMY-XLPZGREQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)ON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)ON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908271 | |

| Record name | 1-(3-O-Amino-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103251-38-3 | |

| Record name | Thymidine, 3'-O-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103251383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-O-Amino-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategies for Dna and Rna Sequencing by Synthesis Methodologies

Sequencing-by-synthesis (SBS) is a cornerstone technology in modern genomics, enabling high-throughput determination of DNA and RNA sequences. Modified nucleotides play a critical role in SBS by facilitating the stepwise incorporation and detection of bases. 3'-o-Aminothymidine, particularly in its triphosphate form (3'-ONH₂-dNTP), functions as a reversible terminator in these methodologies google.comnih.gov.

In SBS, DNA polymerases incorporate fluorescently labeled nucleotide triphosphates into a growing DNA strand, directed by a template. The 3'-amino group on this compound acts as a blocking moiety, preventing further elongation of the DNA chain after its incorporation google.comnih.govcapes.gov.br. This temporary termination allows for the detection of the incorporated nucleotide via its fluorescent label. Following detection, the 3'-amino blocking group can be chemically cleaved under mild conditions, typically using nitrite (B80452) chemistry, to regenerate the free 3'-hydroxyl group google.comnih.gov. This deblocking step is essential to permit the subsequent cycle of primer extension and sequencing.

The efficiency of incorporation and termination by DNA polymerases is influenced by the nature of the 3'-modification. While larger modifications can be poorly tolerated, the 3'-amino group has been shown to be incorporated by certain DNA polymerases, enabling sequencing strategies nih.govfrontiersin.org. The ability to reversibly block and deblock the 3'-hydroxyl position is fundamental to the cyclic nature of SBS, allowing for the stepwise readout of the nucleic acid sequence lexogen.comeajm.org.

Building Blocks for Novel Bioconjugates and Mimics E.g., Rna Mimics

Bioconjugation, the process of chemically linking biomolecules with other molecules or materials, is a vital technique for creating novel functional entities susupport.comlibretexts.orgbionordika.fithermofisher.com. Nucleoside analogs like 3'-o-Aminothymidine can serve as valuable building blocks in the synthesis of modified nucleic acids and bioconjugates.

The presence of the amino group at the 3' position offers a reactive handle for further chemical modifications or for incorporation into polymeric structures with altered backbone linkages. For instance, derivatives of 3'-amino-thymidine, such as 3'-aminomethyl-5'-carboxy-3',5'-dideoxy nucleosides, are synthesized as monomers for the preparation of amide-modified RNA nih.gov. These amide linkages can mimic the phosphodiester backbone of natural RNA, creating novel nucleic acid structures with potentially enhanced stability, altered binding properties, or unique functionalities. Such modified nucleic acids are of interest for applications ranging from RNA interference technologies to advanced biochemical tools and nanotechnology nih.gov. The ability to precisely engineer these building blocks allows for the creation of sophisticated biomimetic molecules.

Design of Enzyme Inhibitors and Chemical Probes

Modified nucleosides and nucleotides have a long history of use as therapeutic agents, particularly as antiviral and anticancer drugs, often by acting as inhibitors of key enzymes involved in nucleic acid synthesis or viral replication nih.govunisza.edu.mympg.denih.govnih.govwikipedia.org. 3'-o-Aminothymidine and its derivatives have shown promise in this area.

Antiviral and Antineoplastic Activities: The structural similarity of 3'-amino-thymidine derivatives to natural nucleosides allows them to be recognized by cellular or viral enzymes. For example, 3'-amino-3'-deoxyadenosine (B1194517) triphosphate has been shown to inhibit HIV-1 replication, likely by interfering with the viral reverse transcriptase, a key enzyme in the retroviral life cycle nih.gov. Similarly, derivatives of 3'-amino-thymidine have demonstrated potent inhibitory effects on the replication of cancer cells in vitro, acting as antineoplastic agents nih.govnih.gov. These activities are often attributed to their incorporation into nascent DNA chains, leading to chain termination and inhibition of DNA polymerase activity, or through other mechanisms that disrupt cellular replication processes unisza.edu.mympg.de.

Enzyme Inhibition and Chemical Probes: The ability of modified nucleosides to inhibit enzymes makes them candidates for the development of chemical probes. Chemical probes are molecular tools designed to selectively interact with and modulate the function of specific biological targets, such as enzymes, to elucidate biological pathways and validate drug targets nih.govpromega.camskcc.org. While direct studies detailing this compound as a specifically designed chemical probe are limited in the reviewed literature, its known inhibitory properties against enzymes involved in nucleic acid metabolism suggest its potential as a scaffold. Modifications can be introduced to enhance selectivity and affinity for specific enzymes, or to attach reporter groups for detection and tracking within biological systems nih.govpromega.ca. The development of inhibitors for enzymes like thymidylate kinase (TMPK) or viral polymerases often involves exploring various 3'-modified nucleoside analogs, where the 3'-amino modification represents one such avenue of investigation mpg.de.

Interrogating Enzyme Interactions with 3 O Aminothymidine and Its Analogs

Thymidine (B127349) Kinase (TK) Interactions

Thymidine kinases (TKs) are critical enzymes in the salvage pathway of DNA precursor synthesis, catalyzing the phosphorylation of thymidine to thymidine monophosphate (dTMP). This initial phosphorylation step is essential for the incorporation of thymidine into DNA. Mammalian cells express two main forms, TK1 (cytosolic) and TK2 (mitochondrial), each with distinct substrate specificities and cellular roles drugbank.com.

Substrate Recognition and Phosphorylation by TK

Thymidine kinases exhibit a degree of flexibility in substrate recognition, allowing them to phosphorylate various nucleoside analogs. Structural studies of TKs, such as those from Herpes Simplex Virus type 1 (HSV-1) and Ureaplasma urealyticum, reveal that the active sites possess features, including cavities and water molecules, that accommodate modifications to the nucleoside structure nih.govmpg.denih.gov. Specifically, substitutions at the 3' position of the deoxyribose moiety are tolerated, with larger modifications being permissible at this site nih.govwikipedia.org. HSV-1 TK, in particular, demonstrates broad substrate specificity, capable of phosphorylating not only thymidine but also deoxycytidine and various pyrimidine (B1678525) and guanosine (B1672433) analogs psu.edu. Human TK1 is primarily specific for thymidine and deoxyuridine, while TK2 phosphorylates thymidine, deoxyuridine, and deoxycytidine drugbank.com. The phosphorylation reaction typically involves the transfer of a phosphate (B84403) group from ATP to the 5'-hydroxyl group of the thymidine substrate, a process facilitated by magnesium ions nih.govnih.gov.

Modulation of TK Activity by 3'-O-Aminothymidine

This compound and related compounds, such as 5'-aminothymidine, have been shown to interfere with the regulatory mechanisms governing thymidine kinase activity. These analogs act as antagonists to the feedback inhibition normally exerted by intracellular thymidine triphosphate (dTTP) on TK nih.govnih.gov. By antagonizing this feedback loop, this compound can lead to an increased uptake and subsequent phosphorylation of other thymidine analogs, thereby enhancing their cellular accumulation and potential cytotoxicity nih.govnih.gov. This modulation is significant as intracellular dTTP pools are often high enough to maintain TK in a strongly inhibited state in situ, and compounds like 5'-aminothymidine can reverse this inhibition nih.gov.

Thymidine Phosphorylase (TP) and Inhibition Studies

Thymidine phosphorylase (TP) is a catabolic enzyme involved in thymidine metabolism, playing a role in nucleotide salvage pathways. TP is frequently overexpressed in various solid tumors and is associated with tumor angiogenesis, metastasis, and a poorer patient prognosis nih.govresearchgate.netoaepublish.com. Consequently, TP inhibitors are considered a promising strategy for cancer treatment nih.gov.

Studies have identified specific molecules that inhibit TP activity. For example, 5'-O-tritylinosine has been characterized as a non-competitive inhibitor of human TP, with Aspartic acid-203 identified as a crucial residue for both catalysis and inhibition by this molecule nih.gov. Other identified inhibitors include 6-aminothymine (B94503) and derivatives of 6-aminouracil (B15529) nih.gov. Furthermore, tipiracil (B1663634) functions as a thymidine phosphorylase inhibitor by preventing the degradation of trifluridine, thereby enhancing its bioavailability and prolonging its systemic exposure, which is relevant in combination cancer therapies researchgate.net.

DNA Polymerases and Reverse Transcriptases

This compound derivatives, specifically 3'-O-amino-2'-deoxynucleosides, can be recognized and incorporated by both DNA polymerases and reverse transcriptases (RTs) google.com. The presence of the 3'-amino group can facilitate interactions, potentially through hydrogen bonding with catalytic magnesium ions within the enzyme's active site google.com. Reverse transcriptase, in particular, has been utilized in DNA sequencing methodologies due to its ability to incorporate these modified nucleotides and its role in RNA-templated DNA synthesis google.com.

Moreover, certain 3'-amino-modified thymidine analogs have demonstrated inhibitory activity against viral enzymes. For instance, 3'-deoxy-3'-aminothymidine 5'-triphosphate has been identified as a non-competitive inhibitor of HIV-1 reverse transcriptase nih.gov. This inhibitory action is consistent with the general mechanism of nucleoside reverse transcriptase inhibitors (NRTIs), such as zidovudine (B1683550) (AZT), which are phosphorylated to active metabolites that terminate viral DNA chain elongation due to the absence of a 3'-hydroxyl group drugbank.com. The interaction of DNA polymerases with DNA can also be modulated by cellular factors, such as polyamines like spermine, which can affect enzyme-DNA complex stability and the sensitivity to certain nucleotide analogs nih.gov.

Compound List

this compound

5'-Aminothymidine

3'-deoxy-3'-aminothymidine 5'-triphosphate

Thymidine

5-Iododeoxyuridine (IdUrd)

Zidovudine (AZT)

5-Fluorodeoxyuridine

6-Aminothymine

6-Aminouracil

Trifuridine

Tipiracil

5'-O-tritylinosine

Deoxythymidine (dT)

Deoxythymidine monophosphate (dTMP)

Deoxyuridine (dUrd)

Deoxycytidine (dCyd)

Thymidine triphosphate (dTTP)

Ganciclovir (GCV)

Idoxuridine-5'-phosphate (5-iodo-dUMP)

Substrate Competition and Chain Termination Mechanisms

Modified nucleosides often function by interfering with nucleic acid synthesis, either by competing with natural substrates or by causing premature termination of the growing chain. 3'-deoxy-3'-aminothymidine 5'-triphosphate, a close analog, has been studied in relation to DNA polymerase alpha from Misgurnus fossilis eggs. In the presence of polyamines like spermine, this analog's sensitivity to DNA synthesis decreased, suggesting altered enzyme affinity or interaction dynamics nih.gov.

The fundamental mechanism of chain termination in nucleic acid synthesis typically involves nucleoside analogs that lack a 3'-hydroxyl group. This hydroxyl group is essential for forming the phosphodiester bond required to attach the next incoming nucleotide, thereby extending the nucleic acid chain. Analogs lacking this group cause obligate chain termination chimia.ch. While this compound possesses a 3'-amino group rather than a 3'-hydroxyl, modifications at the 3'-position are critical for interfering with the polymerase's catalytic cycle and can lead to chain termination or stalling chimia.chelifesciences.orgbiorxiv.org. The presence of a terminal amino group on an oligonucleotide has also been shown to inhibit enzymatic hydrolysis by phosphodiesterases, indicating that such modifications can alter interactions with enzymes involved in nucleic acid metabolism oup.com.

Inhibition of Viral Polymerases (e.g., SARS-CoV-2 RNA-dependent RNA polymerase)

Nucleoside analogs are a significant class of antiviral agents, often targeting viral polymerases. Derivatives of azidothymidine (AZT), such as selenium and tellurium-containing AZT analogs, have demonstrated antiviral activity against SARS-CoV-2 by inhibiting its RNA-dependent RNA polymerase (RdRp) mdpi.comresearchgate.netnih.gov. Molecular docking studies suggest that some of these organoselenium derivatives may act as non-competitive inhibitors of SARS-CoV-2 RdRp, interacting within an allosteric cavity in the palm region of the enzyme mdpi.comresearchgate.netnih.gov.

Table 1: SARS-CoV-2 RdRp Inhibition by Chalcogen-AZT Derivatives

| Compound | Cell Model | Treatment Duration | EC₅₀ (µM) |

| R3b | Vero E6 | 24 h | 2.97 ± 0.62 |

| R3e | Vero E6 | 24 h | 1.99 ± 0.42 |

| R3b | Calu-3 | 24 h | 3.82 ± 1.42 |

| R3e | Calu-3 | 24 h | 1.92 ± 0.43 |

| R3b | Calu-3 | 48 h | 1.33 ± 0.35 |

| R3e | Calu-3 | 48 h | 2.31 ± 0.54 |

Data are presented as mean ± standard deviation from multiple experiments. mdpi.comnih.gov

Other nucleoside analogs have also been investigated for their impact on SARS-CoV-2 RdRp. For instance, 3'-deoxyadenosine triphosphate (3'-dATP) acts as an obligatory terminator of RNA chain elongation for viral RdRp elifesciences.org. Remdesivir triphosphate (RDV-TP), another analog, has been shown to cause the polymerase to backtrack, a phenomenon that can mimic chain termination in ensemble assays elifesciences.org. Studies have also indicated that analogs like 3'-fluoro-3'-deoxythymidine triphosphate and 3'-azido-3'-deoxythymidine triphosphate are incorporated by SARS-CoV-2 RdRp and subsequently terminate further polymerase extension biorxiv.org.

Other Enzyme Systems

Resistance to Phosphodiesterase Hydrolysis in Oligonucleotides

Oligonucleotides are susceptible to degradation by nucleases, particularly phosphodiesterases, which can limit their therapeutic utility. Modifications at the 3'-terminus can confer resistance to such enzymatic hydrolysis. Studies have shown that the presence of a 3'-amino group on an oligonucleotide can significantly retard its degradation by snake venom phosphodiesterase, an exonuclease that acts from the 3'-end oup.com.

Table 2: Phosphodiesterase Hydrolysis Resistance of this compound Modified Oligonucleotides

| Oligonucleotide Type | Enzyme | Degradation Time | Observed Degradation |

| Unmodified thymidine oligonucleotide | Snake venom phosphodiesterase | 3 hours | Completely degraded to thymidine. |

| Oligonucleotide with 3'-amino-3'-deoxythymidine (B22303) unit | Snake venom phosphodiesterase | 3 hours | Approximately 30% attacked. |

| Oligonucleotide with 3'-amino-3'-deoxythymidine unit | Snake venom phosphodiesterase | Overnight | Completely hydrolyzed to thymidine and 3'-amino-3'-deoxythymidine. |

These results highlight the protective effect of the 3'-amino modification against exonucleolytic activity. oup.com

Furthermore, terminal amino groups on oligonucleotides can serve as reactive sites for chemical modifications and have been observed to inhibit enzymatic hydrolysis, underscoring the role of these modifications in enhancing oligonucleotide stability oup.com.

Interactions with Cholinesterases

Direct interactions of this compound with cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), were not identified in the reviewed literature. Cholinesterase inhibitors are a class of compounds known to block the breakdown of acetylcholine (B1216132), a critical neurotransmitter, and are used in treating conditions like Alzheimer's disease mdpi.comnih.govnih.govdrugs.com. These inhibitors function by binding to the active site of cholinesterases, thereby increasing acetylcholine levels and prolonging its action nih.govdrugs.com.

Structural Biology and Computational Studies of 3 O Aminothymidine Complexes

Cryo-Electron Microscopy (Cryo-EM) Approaches in Genome Replication Studies

Cryo-electron microscopy (Cryo-EM) has emerged as a transformative technique in structural biology, offering unprecedented insights into the dynamic molecular machinery of genome replication. By enabling the visualization of biomolecules at near-atomic resolution in a near-native, frozen-hydrated state, Cryo-EM allows researchers to capture transient complexes and conformational states that are critical for understanding enzymatic mechanisms. This is particularly relevant for studying the interactions of nucleoside analogs with replication enzymes, such as DNA polymerases, which are key targets for antiviral and anticancer therapies.

Cryo-EM in Genome Replication Studies Genome replication is a highly orchestrated process involving numerous proteins, including DNA polymerases, helicases, and ligases. Cryo-EM has been instrumental in elucidating the structures of these complex replication machineries, revealing how they interact with DNA and with various substrates or inhibitors mdpi.comresearchgate.netnih.govfrontiersin.orgkhanacademy.org. For instance, Cryo-EM has provided high-resolution structures of viral RNA-dependent RNA polymerases (RdRps) bound to nucleoside analogs, detailing their mechanisms of action, such as chain termination or disruption of nucleotide binding mdpi.comresearchgate.netnih.govbiorxiv.orgoup.com. These studies often employ computational methods, including molecular dynamics simulations, to complement the structural data and further elucidate the binding modes and functional consequences of these interactions researchgate.netfrontiersin.orgnih.govchemrxiv.orgplos.org.

3'-O-Aminothymidine as a Subject of Study this compound (also referred to as 3'-Amino-3'-deoxythymidine) is a modified nucleoside analog that has been investigated for its inhibitory effects on DNA replication nih.gov. Research has demonstrated that the triphosphate form of this compound acts as a competitive inhibitor against deoxythymidine triphosphate (dTTP) in DNA polymerase reactions. Specifically, studies using DNA polymerase-alpha found that this compound-5'-triphosphate has a Ki of 3.3 µM, compared to the Km of dTTP which is 8 µM, indicating a significant inhibitory potency nih.gov. Crucially, these studies found no evidence of this compound being incorporated into the DNA strand nih.gov. Instead, its mechanism of inhibition appears to involve direct interference with the DNA polymerase's catalytic activity. Cellular studies have shown that this compound decreases the incorporation of thymidine (B127349) into DNA and leads to an accumulation of thymidine di- and triphosphate metabolites nih.gov.

Cryo-EM and Computational Approaches for this compound Complexes While direct Cryo-EM studies specifically detailing the structure of this compound bound to a DNA polymerase are not explicitly detailed in the provided search results, the principles and methodologies are well-established. Cryo-EM could provide atomic-level resolution of this compound's triphosphate form interacting with the active site of a DNA polymerase, revealing the precise binding interactions, conformational changes induced in the polymerase, and the basis for its competitive inhibition against dTTP. Computational studies, such as molecular dynamics simulations, could further complement Cryo-EM data by exploring the dynamic behavior of these complexes, assessing binding affinities, and predicting the effects of mutations or alternative analogs on polymerase activity frontiersin.orgchemrxiv.orgplos.org. By visualizing the precise positioning of this compound within the polymerase active site, Cryo-EM could elucidate why it is not incorporated into the growing DNA chain and how it effectively competes with the natural substrate.

Key Research Findings for this compound

| Feature | Finding | Source |

| Compound Identity | This compound (3'-Amino-3'-deoxythymidine) | nih.gov |

| Enzyme Target | DNA polymerase-alpha | nih.gov |

| Mechanism of Action | Competitive inhibitor against dTTP | nih.gov |

| Inhibitory Constant (Ki) | 3.3 µM (vs. dTTP) | nih.gov |

| Michaelis Constant (Km) | 8 µM (for dTTP with activated calf thymus DNA) | nih.gov |

| DNA Incorporation | Not detected | nih.gov |

| Cellular Effects | Decreased [¹⁴C]thymidine incorporation into DNA; accumulation of thymidine di- and triphosphate metabolites | nih.gov |

| Metabolite Distribution | 50% as free nucleoside, 20% monophosphate, 10% diphosphate, 20% triphosphate | nih.gov |

| Relevance of Cryo-EM | High-resolution structural insights into polymerase-nucleoside analog complexes; analogous studies exist for other viral polymerases. | mdpi.comresearchgate.netnih.govbiorxiv.orgoup.com |

Applications in Molecular Biology and Biotechnology Research

Development of Modified Oligonucleotides as Research Tools

The 3'-amino modification allows for the creation of custom-designed oligonucleotides with tailored properties, enhancing their utility in diverse research settings.

The primary amine group present at the 3'-hydroxyl position of 3'-o-Aminothymidine serves as a reactive handle for chemical derivatization and bioconjugation. This functionality enables the covalent attachment of various molecules, including labels (e.g., fluorescent dyes, biotin), cross-linking agents, or other functional moieties, to the oligonucleotide sequence. tandfonline.comcsic.esglenresearch.comgenelink.compsu.eduuni-konstanz.deglenresearch.comtrilinkbiotech.com This capability is crucial for developing probes for diagnostics, tools for molecular imaging, and sophisticated reagents for biochemical assays.

The attachment of these functional groups can be modulated by the choice of linker arm. Spacer arms of varying lengths (e.g., C3, C6, C7, C12, C27) can be employed to separate the attached molecule from the oligonucleotide backbone. This separation is important to prevent steric hindrance and charge interference, particularly in applications like affinity chromatography or when conjugating large molecules. genelink.compsu.eduglenresearch.com Furthermore, the amine group can be protected during oligonucleotide synthesis using various protecting groups, such as phthalimide (B116566) (PT) or fluorenylmethoxycarbonyl (Fmoc), which are later removed to reveal the reactive amine. The phthalimide protection strategy, for instance, is noted for its stability during synthesis and its contribution to higher purity of the final product. glenresearch.comglenresearch.comtrilinkbiotech.comglenresearch.com

Oligonucleotides are susceptible to degradation by nucleases present in biological fluids and cellular environments. Modifications at the 3' terminus, such as the incorporation of 3'-amino groups, have been shown to significantly enhance the stability of oligonucleotides against enzymatic digestion. tandfonline.comcsic.esgenelink.comsynoligo.comidtdna.com

Studies have demonstrated that oligonucleotides incorporating 3'-amino-2',3'-dideoxynucleosides or 3'-aminoalkyl modifications exhibit improved resistance to enzymes like snake venom phosphodiesterase (SVPDE). For example, oligonucleotides with 3'-amino-2',3'-dideoxythymidine modifications were found to be approximately 10 times more stable than their unmodified counterparts. Further enhancements in stability, up to 60 times greater, were observed with longer amino-linked alkyl chains. csic.es The addition of a phosphate (B84403) group at the 3' end can also serve to block exonuclease activity, thereby increasing nuclease resistance. synoligo.comidtdna.com

| Modification Type at 3'-End | Relative Stability Increase (vs. Unmodified) | Primary Enzyme Resistance Target | Reference |

| 3'-amino-2',3'-dideoxynucleoside | ~10-fold | Snake venom phosphodiesterase | csic.es |

| 3'-amino-2-aminoethyl | ~20-fold | Snake venom phosphodiesterase | csic.es |

| 3'-amino-3-aminopropyl | ~60-fold | Snake venom phosphodiesterase | csic.es |

| 3'-amino-6-aminohexyl | ~60-fold | Snake venom phosphodiesterase | csic.es |

| 3'-phosphate | Enhanced | 3'-exonucleases | synoligo.comidtdna.com |

The ability to derivatize oligonucleotides via the 3'-amino group makes them valuable tools in molecular diagnostics. By attaching reporter molecules such as fluorescent dyes or biotin, these modified oligonucleotides can be used for the specific detection and quantification of nucleic acid sequences in various assay formats. bldpharm.com

In the field of antisense oligonucleotide (ASO) research and therapy, chemical modifications are paramount for achieving desired pharmacological properties, including enhanced nuclease resistance, improved binding affinity to target RNA, and increased cellular uptake. tandfonline.comidtdna.come-kjgm.orgbeilstein-journals.orgnih.govnih.govnih.gov While this compound itself may not be a direct therapeutic modification in all ASO designs, the principle of utilizing 3'-amino modifications for conjugation and stability enhancement is well-established and contributes to the development of more effective ASO agents. tandfonline.comcsic.esgenelink.compsu.edu These modifications are critical for prolonging the half-life of ASOs in biological systems and ensuring their efficacy in modulating gene expression. e-kjgm.orgbeilstein-journals.orgnih.gov

Enhancement of Oligonucleotide Stability against Enzymatic Degradation

Affinity Chromatography for Enzyme Purification

This compound, when immobilized onto a solid support, serves as an effective ligand for affinity chromatography, particularly for the purification of thymidine (B127349) kinases.

This compound, covalently linked to matrices such as agarose (B213101) or Sepharose, forms an affinity resin that is widely used for the purification of thymidine kinases, notably the thymidine kinase (TK) encoded by the Herpes Simplex Virus type 1 (HSV-1) genome. openbiochemistryjournal.comnih.govpsu.edunih.govnih.govcore.ac.uk This method provides a rapid and efficient means to isolate these enzymes from complex biological mixtures. HSV-1 TK, known for its broad substrate specificity, is of significant interest for research and therapeutic applications, including suicide gene therapy for cancer. openbiochemistryjournal.com The purification process typically involves expressing the viral TK, often as a fusion protein, and then applying the cell lysate to a column packed with the this compound affinity matrix. The enzyme binds to the immobilized ligand, allowing for separation from other cellular components. openbiochemistryjournal.comcore.ac.ukresearchgate.net

Affinity chromatography using this compound matrices offers several advantages over other purification methods. These resins are generally easier to prepare compared to some alternative affinity ligands, such as those derived from thymidine-p-nitrophenyl phosphate. nih.gov Crucially, they are resistant to degradation by phosphodiesterases, which can compromise the integrity and performance of other types of affinity supports. nih.gov The use of these matrices has facilitated the preparation of large quantities of highly purified HSV TK, which is essential for downstream applications such as structural studies and crystallization. nih.gov The effectiveness of affinity chromatography relies on the ligand being suitably spaced from the solid support to ensure optimal interaction with the target enzyme, a principle well-addressed by the design of these amino-thymidine matrices. pnas.org

This compound: A Versatile Nucleoside Analog in Molecular Biology and Beyond

This compound is a modified nucleoside analog that has garnered attention for its potential applications in various fields of molecular biology and chemical research. By altering the canonical structure of thymidine, specifically at the 3'-hydroxyl position with an amino group, this compound exhibits unique properties that enable its use in advanced sequencing technologies, as a building block for novel biomimetic structures, and in the design of enzyme inhibitors and chemical probes. This article explores the multifaceted roles of this compound, focusing on its contributions to DNA/RNA sequencing, bioconjugation, and medicinal chemistry.

Future Research Directions

Elucidation of Complex Molecular Recognition Events

Future research will focus on comprehensively understanding how 3'-o-Aminothymidine interacts with biological macromolecules. This includes detailed investigations into its binding affinities and specificities with enzymes, nucleic acids, and protein targets. Elucidating the precise molecular recognition events will be crucial for designing targeted therapeutic agents and diagnostic tools. Studies aim to map the hydrogen bonding networks, hydrophobic interactions, and steric factors that govern these interactions, providing a foundation for rational drug design and understanding its role in biological pathways ibr-conicet.gov.arnih.gov.

Advanced Computational Modeling for Predictive Mechanism Studies

The application of advanced computational methodologies, such as molecular dynamics (MD) simulations and quantum mechanical calculations, is expected to play a pivotal role in predicting the behavior and mechanisms of this compound wikipedia.orgnih.govlammps.orgresearchgate.net. These simulations will allow researchers to model its conformational dynamics, explore potential binding modes with various biological targets, and predict the outcomes of chemical modifications. Such predictive studies can significantly accelerate the discovery process by identifying promising derivatives and elucidating reaction pathways before extensive experimental validation, thereby guiding the design of more effective molecules nih.govdrugbank.comglenresearch.com.

Development of Next-Generation Modified Oligonucleotides

This compound serves as a valuable building block for the synthesis of modified oligonucleotides, including antisense oligonucleotides, siRNAs, and aptamers biosynth.comtrilinkbiotech.comnih.govoup.com. Future research will focus on developing next-generation modified oligonucleotides incorporating this compound to enhance their stability, cellular uptake, and therapeutic efficacy. The amino group provides a versatile handle for post-synthetic modifications, such as fluorescent labeling, biotinylation, or conjugation with targeting moieties, expanding their utility in diagnostics and therapeutics trilinkbiotech.comoup.com.

Exploration of Novel Enzyme Targets and Pathways

The potential of this compound to modulate biological pathways and interact with novel enzyme targets warrants further investigation acs.org. Research efforts will aim to identify specific enzymes or cellular processes that are significantly affected by this compound or its derivatives. Understanding these interactions could reveal new therapeutic strategies for diseases where these pathways are dysregulated, potentially leading to the development of novel enzyme inhibitors or modulators acs.orgdrugbank.com.

Integration with Emerging Biotechnologies for Mechanistic Insights

The integration of this compound research with cutting-edge biotechnologies, such as cryo-electron microscopy (Cryo-EM), offers exciting opportunities for gaining deeper mechanistic insights. Cryo-EM can provide high-resolution structural information on macromolecular complexes, enabling detailed visualization of how this compound or its modified forms interact within these systems, for example, in the context of DNA replication machinery (replisome) nih.govtdl.orgacs.orggoogle.comlookchem.comgoogle.com. This synergy between chemical synthesis and advanced structural biology techniques will be instrumental in deciphering complex biological mechanisms at the molecular level.

Q & A

Q. What are the recommended methods for synthesizing 3'-O-Aminothymidine with high purity, and how can its structural integrity be validated?

- Methodological Answer : Synthesis typically involves nucleoside modification via aminolysis or enzymatic approaches. For validation, use NMR spectroscopy (e.g., H and C spectra for amine group confirmation) and HPLC (≥95% purity threshold). Cross-reference with PubChem Compound data (CAS 103251-38-3) to verify spectral matches . Include mass spectrometry (LC-MS) for molecular weight confirmation. Document protocols using tools like Chemotion ELN for reproducibility .

Q. What standardized assays are used to evaluate the biochemical stability of this compound under physiological conditions?

- Methodological Answer : Use pH-dependent stability studies (e.g., PBS buffers at pH 7.4 and 5.5 for blood/tissue environments) with UV-Vis or LC-MS monitoring. For degradation kinetics, apply Arrhenius equations to predict shelf-life. Include controls with thymidine analogs lacking the 3'-amine group to isolate stability effects .

Q. How can researchers access reliable spectral or crystallographic data for this compound to validate experimental results?

- Methodological Answer : Utilize databases like PubChem Substance (filtered by CAS 103251-38-3) for NMR, IR, and crystallographic data. Cross-validate with primary literature via PubMed-linked entries. For novel derivatives, deposit raw data in FAIR-compliant repositories (e.g., RADAR4Chem) to enhance transparency .

Advanced Research Questions

Q. How can contradictions in reported antiviral activity data for this compound across in vitro studies be systematically resolved?

- Methodological Answer : Conduct a meta-analysis with inclusion criteria: (1) standardized cell lines (e.g., HeLa or Vero), (2) consistent viral load quantification (e.g., plaque assays vs. RT-qPCR), and (3) dose-response curves. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables like solvent effects (DMSO vs. aqueous buffers) .

Q. What experimental designs are optimal for assessing the nucleotide incorporation fidelity of this compound in DNA/RNA polymerases?

- Methodological Answer : Employ steady-state kinetics (e.g., and measurements) using radiolabeled substrates. Compare incorporation rates with natural thymidine. For structural insights, use X-ray crystallography or cryo-EM to visualize active-site interactions. Replicate experiments with polymerases from divergent species (e.g., human vs. viral) to identify selectivity .

Q. How can researchers address discrepancies in cytotoxicity profiles of this compound across different cell models?

- Methodological Answer : Design a multi-omics approach : (1) Transcriptomics (RNA-seq) to identify pathways affected by the compound, (2) metabolomics (LC-MS) to detect amine-related metabolite interference, and (3) CRISPR screening to pinpoint genetic modifiers of toxicity. Normalize data using cell viability assays (MTT or ATP-based) with strict adherence to CLSI guidelines .

Q. What strategies ensure robust reproducibility when testing this compound in in vivo antiviral models?

- Methodological Answer : Follow ARRIVE guidelines for animal studies: (1) Use isogenic animal strains to minimize genetic variability, (2) standardize infection routes/dosages, and (3) include pharmacokinetic profiling (plasma/tissue LC-MS). Pre-register protocols on platforms like Open Science Framework to mitigate bias .

Data Management and Reporting

Q. How should researchers present contradictory activity data for this compound in manuscripts to facilitate peer review?

- Methodological Answer : Use supplementary tables to list raw data (e.g., IC values, error margins) and highlight outliers. Apply CONSORT-like flowcharts for experimental replicates. In the Discussion, propose hypotheses (e.g., solvent polarity effects on bioavailability) and cite precedents from analogous nucleoside studies .

Q. What tools are available for collaborative annotation of this compound research data in chemistry?

- Methodological Answer : Use Chemotion ELN for real-time data sharing and version control. For public dissemination, upload datasets to nmrXiv (NMR-specific) or RADAR4Chem with metadata tags (e.g., "3'-modified nucleosides"). Cite datasets using unique DOIs .

Ethical and Literature Review Considerations

Q. How can researchers avoid redundancy when proposing novel applications of this compound?

- Methodological Answer :

Conduct a systematic literature review using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Query PubMed/Scopus with MeSH terms: "this compound" AND ("antiviral agents" OR "nucleoside analogs"). Use citation maps (e.g., VOSviewer) to identify underexplored research gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.